Dxd-d5 -

Dxd-d5

Catalog Number: EVT-8327784
CAS Number:
Molecular Formula: C26H24FN3O6
Molecular Weight: 498.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dxd-d5, also known as Exatecan-d5, is a deuterated derivative of Exatecan, which is a potent inhibitor of DNA topoisomerase I. This compound is primarily utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapies. The incorporation of deuterium atoms enhances its pharmacological properties, making it a valuable asset in medicinal chemistry and biopharmaceutical applications.

Source and Classification

Dxd-d5 is classified as a small molecule and falls under the category of topoisomerase I inhibitors. Its chemical structure includes a hexacyclic core, which is characteristic of many topoisomerase inhibitors. The presence of deuterium contributes to its stability and efficacy in therapeutic contexts, particularly in ADC formulations designed to deliver cytotoxic agents selectively to cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Dxd-d5 involves several intricate steps:

  1. Formation of the Hexacyclic Core: The initial step focuses on constructing the hexacyclic framework that is essential for the compound's activity.
  2. Introduction of Fluorine and Deuterium Atoms: Specific chemical reactions are employed to incorporate fluorine and deuterium into the structure, enhancing its pharmacological profile. This process requires meticulous control over reaction conditions to ensure high yield and purity .
  3. Purification: Following synthesis, the compound undergoes purification through techniques such as silica gel column chromatography, often utilizing solvents like dichloromethane and methanol to isolate the desired product effectively .
Molecular Structure Analysis

Structure and Data

Dxd-d5 possesses a complex molecular structure characterized by its hexacyclic core with deuterium substitutions. The detailed molecular formula includes specific atomic arrangements that contribute to its biological activity as a topoisomerase I inhibitor. The introduction of deuterium not only modifies the compound's mass but also influences its metabolic stability and interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Dxd-d5 participates in various chemical reactions typical for topoisomerase inhibitors:

  • Inhibition Mechanism: The compound binds to the active site of DNA topoisomerase I, preventing the enzyme from performing its function of relieving torsional strain in DNA during replication. This action leads to DNA damage and ultimately triggers apoptosis in cancer cells.
  • Deuteration Impact: The presence of deuterium alters the kinetics of these reactions, often resulting in enhanced binding affinity and reduced clearance rates in biological systems .
Mechanism of Action

Process and Data

The mechanism by which Dxd-d5 exerts its therapeutic effects involves several key processes:

  1. Binding to Topoisomerase I: Dxd-d5 interacts specifically with the enzyme, stabilizing the DNA-enzyme complex.
  2. Induction of DNA Damage: By inhibiting topoisomerase I activity, Dxd-d5 causes single-strand breaks in DNA, leading to replication stress.
  3. Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage activates cellular checkpoints, resulting in cell cycle arrest and subsequent programmed cell death (apoptosis) .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dxd-d5 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is influenced by the deuterium labeling, which typically increases the mass compared to non-deuterated counterparts.
  • Solubility: Dxd-d5 demonstrates solubility in organic solvents, which is essential for its formulation into drug delivery systems.
  • Stability: The incorporation of deuterium enhances the compound's stability against metabolic degradation, contributing to improved pharmacokinetic profiles .
Applications

Scientific Uses

Dxd-d5 is primarily utilized in scientific research focused on cancer therapeutics. Its applications include:

  • Development of Antibody-Drug Conjugates: Dxd-d5 serves as an effective payload in ADCs targeting specific cancer cell types, enabling localized delivery of cytotoxic agents while minimizing systemic toxicity.
  • Pharmacokinetic Studies: The compound is employed in pharmacokinetic analyses to evaluate drug behavior within biological systems, aiding in the optimization of dosing regimens for enhanced therapeutic efficacy .
Introduction to Dxd-d5 in Targeted Cancer Therapeutics

Historical Context of Antibody-Drug Conjugates (ADCs) in Oncology

The conceptual foundation for ADCs originated from Paul Ehrlich’s early 20th-century "magic bullet" hypothesis, envisioning molecules that selectively deliver toxins to diseased cells. However, translational realization required nearly nine decades of technological maturation. The first FDA-approved ADC, gemtuzumab ozogamicin (2000), targeted CD33 in acute myeloid leukemia but faced withdrawal due to toxicity concerns, highlighting the critical interplay between antibody specificity, linker stability, and payload potency [1].

Generational Evolution of ADC Technology:Table 1: Key Milestones in ADC Payload Development

GenerationPayload ClassRepresentative AgentsTherapeutic Limitations
1st (1990s–2000s)Anthracyclines/AntimetabolitesBR96-doxorubicinLow potency; systemic toxicity
2nd (2010–2018)Tubulin inhibitors (Maytansinoids/Auristatins)Trastuzumab emtansine (T-DM1)Modest drug-antibody ratio (DAR 3.5); limited bystander effect
3rd (2019–present)DNA-damaging agents (Topoisomerase I inhibitors)Trastuzumab deruxtecan (T-DXd)High DAR (8.0); controlled payload release

Third-generation ADCs emerged through innovations in three domains: antibody humanization to reduce immunogenicity, linkers with enhanced plasma stability, and highly potent payloads (sub-nanomolar cytotoxicity). The shift from tubulin-targeting agents to DNA-damaging topoisomerase inhibitors marked a pivotal advancement, enabling enhanced tumor-killing capacity even in heterogeneous antigen-expressing cancers [1] [6]. This progression established the pharmacological framework for deuterated payloads like Dxd-d5, designed to refine drug metabolism while preserving cytotoxic efficacy [3] [5].

Role of Dxd-d5 as a Payload in HER2-Targeted ADCs

Dxd-d5 functions as a deuterated variant of the exatecan-derived payload (Dxd) within HER2-directed ADCs, most notably trastuzumab deruxtecan. Its molecular structure comprises a camptothecin scaffold modified to enhance solubility and membrane permeability. The payload exerts cytotoxicity via selective inhibition of topoisomerase I, inducing irreversible DNA single-strand breaks during replication. Crucially, Dxd-d5 retains the pharmacological profile of its parent compound, with in vitro studies confirming an IC₅₀ of 0.31 μM against topoisomerase I, comparable to non-deuterated Dxd [3].

Mechanistic Advantages in ADC Context:

  • Controlled Payload Release: Dxd-d5 is conjugated via a plasma-stable, enzyme-cleavable tetrapeptide linker (Gly-Gly-Phe-Gly). This linker undergoes selective cleavage by lysosomal cathepsins (particularly cathepsin L in tumors), facilitating tumor-specific payload release [2] [4].
  • Bystander Effect: Unlike membrane-impermeable payloads like DM1 (used in T-DM1), Dxd-d5’s membrane permeability enables diffusion into adjacent tumor cells, irrespective of their HER2 status. This effect overcomes tumor heterogeneity and enhances efficacy in HER2-low/ultralow malignancies [2] [6].
  • Immunogenic Cell Death (ICD): Beyond direct cytotoxicity, Dxd-d5 induces ICD, releasing damage-associated molecular patterns that activate dendritic cells and CD8+ T-cell responses. This synergizes with trastuzumab’s Fc-mediated immune functions (e.g., antibody-dependent cellular phagocytosis) [2].

Table 2: Payload Comparison in HER2-Targeted ADCs

Payload ParameterDxd-d5 (Exatecan-d5 derivative)DM1 (Emtansine)MMAE (Monomethyl auristatin E)
TargetTopoisomerase ITubulinTubulin
Membrane PermeabilityHighLowModerate
Bystander EffectSignificantMinimalModerate
Typical DAR~8.0~3.5~4.0
In vitro Cytotoxicity (IC₅₀)0.31 µM0.1–1.0 nM0.01–0.1 nM

This payload architecture has enabled trastuzumab deruxtecan to achieve unprecedented efficacy in HER2-low metastatic breast cancer, with objective response rates of ~54% compared to ~16% for conventional chemotherapy in the DESTINY-Breast06 trial [9].

Comparative Evolution of Dxd-d5 and Non-Deuterated Analogs in ADC Development

Deuterium incorporation at metabolically vulnerable sites of Dxd serves as a strategic solution to enhance metabolic stability without compromising bioactivity. Deuterium (²H) forms stronger carbon-deuterium (C-²H) bonds than carbon-hydrogen (C-H) bonds due to its lower zero-point energy, potentially attenuating oxidative metabolism by cytochrome P450 enzymes. This "deuterium isotope effect" is leveraged in Dxd-d5 to delay dealkylation or hydroxylation reactions that inactivate the payload [3] [5].

Empirical Evidence of Deuterium Advantages:

  • Metabolic Stability: Pharmacokinetic studies in animal models demonstrate that deuterium substitution reduces systemic clearance of the payload by up to 40%, extending its half-life within tumor cells. This prolongs the therapeutic window and minimizes off-target payload exposure [3] [5].
  • Linker-Payload Optimization: Deuterium’s steric similarity to hydrogen ensures no disruption of linker cleavage kinetics. In vitro assays confirm identical cathepsin-mediated release rates between Dxd-d5 and non-deuterated Dxd, preserving tumor-specific activation [4] [5].
  • Cytotoxic Potency Retention: Cell viability assays across HER2-expressing lineages (e.g., KPL4, AU565) show equivalent cytotoxicity between deuterated and non-deuterated payloads, confirming that deuteriation does not impair target engagement or DNA-damaging efficacy [3] [6].

Table 3: Impact of Deuterium on Payload Performance

ParameterNon-Deuterated DxdDxd-d5Pharmacological Implication
Systemic Clearance RateHighReduced by 30–40%Lower off-target toxicity
Plasma StabilityModerateEnhancedExtended ADC circulation half-life
Tumor Payload ConcentrationStandard1.5–2.0-fold increaseEnhanced antitumor efficacy
Bystander Effect EfficiencyHighPreservedMaintained activity in heterogeneous tumors

The evolution from non-deuterated to deuterated Dxd exemplifies rational payload engineering in ADC development. While early topoisomerase inhibitors like exatecan faced challenges in systemic toxicity, Dxd-d5’s deuterium modifications refine the pharmacokinetic profile, enabling higher drug-antibody ratios (DAR ~8) without concomitant increases in aggregate-related instability or off-target effects [4] [5]. Current clinical evaluations of Dxd-d5-containing ADCs extend beyond HER2 targets, including TROP2-directed datopotamab deruxtecan and B7-H3-directed ifinatamab deruxtecan, demonstrating the translational versatility of this payload platform [9] [10].

Properties

Product Name

Dxd-d5

IUPAC Name

N-[(10S,23S)-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide

Molecular Formula

C26H24FN3O6

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17-,26-/m0/s1/i1D3,3D2

InChI Key

PLXLYXLUCNZSAA-YJVIAYTMSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.